molecular formula C15H10ClNO2 B11723638 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone

2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone

Cat. No.: B11723638
M. Wt: 271.70 g/mol
InChI Key: ZYDMXYOKAGHGGH-UHFFFAOYSA-N
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Description

2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone is a synthetic benzoxazole derivative supplied for research purposes. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. The benzoxazole core is a significant pharmacophore in medicinal chemistry, known for yielding compounds with a range of biological activities . Specifically, structurally related N-phenacyl benzoxazole derivatives have demonstrated promising in vitro anti-Candida activity, showing effectiveness against clinical isolates of C. albicans that are resistant to conventional azole antifungals . The mechanism of action for this class of compounds is pleiotropic, meaning it affects multiple cellular pathways in fungi. Research on analogues indicates that their antifungal properties may stem from the perturbation of total sterol content, the inhibition of endogenous ergosterol synthesis, and interaction with exogenous ergosterol, which are mechanisms comparable to those of commercially available azoles . Furthermore, some benzoxazole derivatives have been shown to affect mitochondrial respiration and exhibit membrane-permeabilizing properties, contributing to a candidacidal effect through accidental cell death (ACD) . This broad-spectrum activity towards the fungal membrane, along with a noted lack of cross-resistance with amphotericin B (AmB) and reported safety in mammalian cell lines, makes this chemical class a compelling subject for further investigation into novel antifungal agents .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethanone

InChI

InChI=1S/C15H10ClNO2/c16-11-5-3-4-10(8-11)13(18)9-15-17-12-6-1-2-7-14(12)19-15/h1-8H,9H2

InChI Key

ZYDMXYOKAGHGGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Bromination of 3-Chloroacetophenone :

    • Reagents : Bromine (Br₂) in acetonitrile.

    • Conditions : 80°C for 3 hours.

    • Product : 2-Bromo-1-(3-chlorophenyl)ethanone (60) with 58% yield.

  • Bromine-Fluorine Exchange :

    • Reagents : n-Butylammonium fluoride trihydrate, zinc fluoride.

    • Conditions : 80°C in acetonitrile.

    • Product : 1-(3-Chlorophenyl)-2-fluoroethanone (61).

  • Reductive Amination :

    • Reagents : Sodium cyanoborohydride (NaBH₃CN), Boc-protected amine.

    • Conditions : Room temperature, 12 hours.

    • Product : Racemic tert-butoxycarbonyl (Boc)-protected amine (63).

  • Chiral Resolution :

    • Method : Preparative chiral HPLC.

    • Outcome : Isolation of the S-enantiomer (64) with >99% enantiomeric excess (ee).

  • Final Coupling :

    • Reagents : Benzoxazole precursor (58), HATU coupling agent.

    • Conditions : DMF, 25°C, 4 hours.

    • Yield : 72% for the final product.

Friedel-Crafts Acylation with AlCl₃

A Lewis acid-mediated approach utilizing AlCl₃ for benzoxazole ring formation.

Procedure:

  • Substrate Preparation :

    • N-Acylbenzotriazole (2b) synthesized from 2-aminophenol and phosgene.

  • Cyclization :

    • Reagents : Anhydrous AlCl₃ (1.2 equiv).

    • Conditions : Toluene, 140°C, 2 hours under argon.

    • Yield : 65% for 2-phenyl benzo[d]oxazole derivatives.

  • Chlorophenyl Incorporation :

    • Modification : Substituent introduction via electrophilic aromatic substitution using Cl₂ gas in dichloromethane.

Phosphorus Oxychloride-Mediated Halogenation

This method focuses on direct chlorination of the benzoxazole precursor.

Steps:

  • Benzoxazolone Activation :

    • Reagents : Phosphorus oxychloride (POCl₃), pyridine.

    • Conditions : 100°C, 5 hours.

  • Chlorine Gas Introduction :

    • Flow Rate : 5 g/hour for 5 hours.

    • Product : 6-Chlorobenzoxazolone with 68.3% yield.

  • Ketone Formation :

    • Reagents : 3-Chlorophenylmagnesium bromide, CuI catalyst.

    • Conditions : THF, -78°C to room temperature.

    • Yield : 54%.

Multi-Step Synthesis from Vanillic Acid

A longer route starting from vanillic acid (53) and 3-chloroacetophenone (59).

Sequence:

  • Vanillic Acid Derivatization :

    • Steps : Methylation, nitration, reduction to benzoxazole (58).

  • 3-Chloroacetophenone Modification :

    • Bromination : α-Bromination to 60.

    • Amination : Reductive amination to 65.

  • Convergent Coupling :

    • Reagents : Benzoxazole (58) and amine (65).

    • Conditions : DMF, HATU, 25°C.

    • Overall Yield : 41% over 8 steps.

Comparative Analysis of Methods

MethodKey ReagentsConditionsYieldAdvantagesLimitations
Bromination/AminationBr₂, NaBH₃CN, HATU80°C, RT58-72%High enantioselectivityMulti-step, costly reagents
Friedel-CraftsAlCl₃, Cl₂140°C, Argon65%Scalable, one-potRequires harsh conditions
POCl₃ HalogenationPOCl₃, Cl₂100°C68.3%Direct chlorinationLow functional group tolerance
Vanillic Acid RouteVanillic acid, HATUMulti-step41%Uses renewable starting materialLengthy synthesis

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles in the presence of catalysts or under specific conditions.

Major Products

    Oxidation Products: Oxides or hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzoxazole derivatives, including 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone, exhibit significant antimicrobial activity. A study highlighted the synthesis of various benzoxazole derivatives that were evaluated for their antiprotozoal efficacy against pathogens such as Leishmania and Trypanosoma. The results showed promising activity, suggesting that modifications to the benzoxazole scaffold can enhance biological activity against these pathogens .

Anticancer Activity

The compound has been investigated for its anticancer properties. A study synthesized several benzoxazole-based compounds and tested them against breast cancer cell lines (MDA-MB-231 and MCF-7). Compounds derived from this scaffold demonstrated potent cytotoxic effects, with some exhibiting IC50 values as low as 0.057 µM. The mechanism of action involved PARP-2 enzyme inhibition, which is crucial for cancer cell survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, benzoxazole derivatives have been explored for their anti-inflammatory effects. Compounds similar to 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone have shown potential in reducing inflammation in various models, indicating a broader therapeutic application in inflammatory diseases.

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of benzoxazole derivatives make them suitable candidates for use in organic light-emitting diodes. The incorporation of 2-benzoxazol-2-yl-1-(3-chloro-phenyl)-ethanone into OLED materials has been studied, demonstrating improved efficiency and stability of the devices.

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the synthesis of novel pharmacophores and materials .

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntimicrobial, Anticancer, Anti-inflammatoryEffective against Leishmania and Trypanosoma; IC50 values < 0.1 µM in breast cancer cells
Materials ScienceOLEDsEnhanced efficiency and stability in devices
Organic SynthesisBuilding block for complex moleculesVersatile reactions enabling novel compound synthesis

Case Studies

  • Antimicrobial Efficacy : A study conducted on various benzoxazole derivatives showed that certain modifications led to enhanced activity against Leishmania species, with specific compounds demonstrating significant reductions in parasite viability .
  • Cancer Research : In vitro studies revealed that compounds derived from the benzoxazole scaffold could effectively inhibit PARP-2, leading to apoptosis in breast cancer cells. This highlights the potential of these compounds as therapeutic agents in oncology .
  • Material Development : Research on the application of benzoxazole derivatives in OLED technology demonstrated that integrating these compounds can lead to devices with improved brightness and longevity compared to traditional materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(3-chlorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The benzoxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions that influence its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoxazol-2-yl-(2-methoxyphenyl)methane

This compound (C₁₅H₁₁NO₃, molecular weight 253.25 g/mol) shares the benzoxazole core but differs in the substituent: a 2-methoxyphenyl group replaces the 3-chlorophenyl moiety. Key distinctions include:

Property 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone Benzoxazol-2-yl-(2-methoxyphenyl)methane
Substituent 3-chlorophenyl (electron-withdrawing) 2-methoxyphenyl (electron-donating)
Melting Point 135.5–136.5°C 92–93°C
Molecular Weight 257.67 g/mol 253.25 g/mol
Synthesis 3-chlorobenzoyl chloride + benzoxazole 2-methoxybenzoyl chloride + benzoxazole
Analytical Techniques NMR, IR, HRMS NMR, IR, HRMS

The 3-chloro substituent increases molecular polarity and rigidity, leading to a higher melting point compared to the 2-methoxy derivative , which introduces steric hindrance and reduces packing efficiency . The electron-withdrawing nature of chlorine may also enhance stability against nucleophilic attack, whereas the methoxy group could improve solubility in polar solvents.

Pyrazole Derivatives with Benzooxazol-2-ylthio Ethanone Moieties

A separate class of compounds, such as 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted phenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (6a-6j), demonstrates increased structural complexity with pyrazole rings and additional substituents (e.g., 4-fluoro-3-methylphenyl) . These derivatives are synthesized via multi-step routes involving:

Claisen-Schmidt condensation to form chalcones.

Cyclization with hydrazine hydrate to generate pyrazoles.

Introduction of the benzooxazol-2-ylthio ethanone moiety.

Research Findings and Analytical Challenges

  • Substituent Effects : The 3-chloro group enhances thermal stability, while the 2-methoxy group reduces crystallinity, as evidenced by their melting points .
  • Pharmacological Potential: Pyrazole derivatives () highlight the versatility of benzooxazole scaffolds in drug discovery, though the target compound’s simpler structure may offer advantages in synthetic scalability .

Biological Activity

2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone, a compound belonging to the benzoxazole derivatives, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods involving the condensation of benzoxazole derivatives with chloro-substituted phenyl ethanones. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Properties

Benzoxazole derivatives, including this compound, have demonstrated significant antimicrobial activity against various pathogens.

  • Anti-Candida Activity : Studies have shown that benzoxazole derivatives exhibit a broad spectrum of anti-Candida activity. For instance, derivatives such as 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichloro-phenyl)ethanone displayed a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Candida albicans, indicating potent antifungal properties .
  • Mechanism of Action : The action mode of these compounds includes:
    • Perturbation of total sterol content in fungal membranes.
    • Inhibition of mitochondrial respiration.
    • Disruption of membrane integrity by interacting with ergosterol .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using mammalian cell lines.

  • MTT Assay Results : In vitro studies using mouse fibroblast 3T3 cells revealed that compounds with MIC values ≤6.25 µg/mL exhibited concentration-dependent cytotoxicity. The results indicated a significant decline in cell viability upon exposure to increasing concentrations of the compound .

Study 1: Antimycobacterial Activity

A recent study explored the antimycobacterial activity of novel benzoxazole derivatives, including this compound. The compounds were assessed for their ability to inhibit DprE1 enzyme activity, crucial for mycobacterial cell wall synthesis. Compounds displaying MIC values below 6 µg/mL were identified as potential candidates for further development .

Study 2: Safety Profile Assessment

In another investigation, the safety profile of benzoxazole derivatives was assessed through MTT assays on mammalian cell lines. The results indicated that while some derivatives exhibited promising antimicrobial activity, they also showed varying degrees of cytotoxicity, necessitating further optimization for therapeutic use .

Data Tables

Compound Target Pathogen MIC (µg/mL) Cytotoxicity (IC50 µM)
5dCandida albicans16>50
5kCandida glabrataNot effective>50
BOK-1Mycobacterium<6Not reported

Q & A

Q. What are the established synthetic routes for 2-Benzooxazol-2-yl-1-(3-chloro-phenyl)-ethanone, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via Claisen-Schmidt condensation between 3-chloroacetophenone and a benzooxazole derivative. Key steps include:

  • Condensation : Use of NaH in THF at 0°C to activate the carbonyl group, followed by nucleophilic attack to form the chalcone intermediate .
  • Cyclization : Treatment with hydrazine hydrate in glacial acetic acid to form pyrazoline derivatives, with subsequent functionalization to introduce the benzooxazole moiety . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 molar ratio of ketone to aldehyde) and inert atmospheres to prevent oxidation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can the molecular structure of this compound be reliably characterized using crystallographic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in dichloromethane/hexane.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELXL-2018/3 for full-matrix least-squares refinement, achieving R-factors < 0.05 for high precision . Structural visualization tools like ORTEP-3 or WinGX aid in interpreting bond lengths, angles, and torsional conformations .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence physicochemical properties?

SCXRD data reveal:

  • π-π stacking : Between benzooxazole and chlorophenyl rings (centroid-centroid distance: 3.6–3.8 Å), enhancing thermal stability.
  • Halogen bonding : C–Cl···O interactions (distance: 3.3 Å) contribute to lattice rigidity . These interactions correlate with melting points >200°C and low solubility in polar solvents, necessitating DMSO or DMF for dissolution .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Discrepancies often arise from solvent effects or dynamic processes. Methodological solutions:

  • NMR Titration : Compare experimental 1H^1H NMR (DMSO-d6d_6 ) with DFT calculations (B3LYP/6-311+G(d,p)) to identify solvent-induced shifts.
  • Variable-Temperature NMR : Detect conformational equilibria (e.g., keto-enol tautomerism) by analyzing signal broadening at elevated temperatures .

Q. What experimental design limitations exist in generalizing photostability or reactivity studies of this compound?

Key limitations include:

  • Sample Degradation : Prolonged light exposure or ambient oxygen during experiments alters reactivity profiles. Use of Schlenk lines or gloveboxes mitigates this .
  • Matrix Effects : Studies in simplified solvent systems (e.g., acetonitrile) may not reflect real-world conditions. Hybrid experimental designs incorporating wastewater matrices (with controlled organic degradation rates) improve ecological relevance .

Methodological Tools and Best Practices

Q. Which computational methods are most effective for predicting the electronic properties of this compound?

  • DFT Calculations : Use Gaussian 16 with CAM-B3LYP functional for UV-Vis spectra prediction (error margin: ±15 nm).
  • Hirshfeld Surface Analysis : CrystalExplorer software quantifies intermolecular interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How can reaction mechanisms involving this compound be validated experimentally?

  • Isotopic Labeling : 13C^{13}C-labeling at the ketone position tracks migratory pathways in cross-coupling reactions.
  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to measure rate constants for intermediates (e.g., enolate formation) .

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